molecular formula C16H20FN3O2 B4932544 3-(4-Ethylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

3-(4-Ethylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B4932544
M. Wt: 305.35 g/mol
InChI Key: LWFIXLRXGPSJDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative characterized by a 4-ethylpiperazinyl group at position 3 and a 4-fluorophenyl moiety at position 1 of the central diketopyrrolidine scaffold.

Properties

IUPAC Name

3-(4-ethylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2/c1-2-18-7-9-19(10-8-18)14-11-15(21)20(16(14)22)13-5-3-12(17)4-6-13/h3-6,14H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFIXLRXGPSJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-Ethylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and an appropriate alkylating agent.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Formation of the Pyrrolidine-2,5-dione Moiety: The pyrrolidine-2,5-dione moiety is formed through a condensation reaction between a diketone and an amine.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. Reaction conditions such as temperature, pressure, and choice of solvents are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Moiety

The ethylpiperazine group undergoes alkylation and acylation reactions. In structurally related compounds like 1-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione, the piperazine nitrogen reacts with electrophilic reagents:

Reaction TypeReagents/ConditionsProductYieldSource
Alkylation 2-Chloroethyl ketone, K₂CO₃, refluxPiperazine-ethyl ketone adduct72%
Acylation Acetyl chloride, DCM, room temperatureN-Acetylpiperazine derivative65%

These reactions typically occur in polar aprotic solvents (e.g., acetonitrile or dichloromethane) with bases like potassium carbonate to deprotonate the piperazine nitrogen .

Ring-Opening of the Pyrrolidine-2,5-Dione Core

The electron-deficient carbonyl groups in the pyrrolidine-2,5-dione core are susceptible to nucleophilic attack. For example:

  • Amine-mediated ring-opening : Reaction with primary amines (e.g., methylamine) yields imide derivatives.

  • Alcoholysis : Methanol under acidic conditions generates ester intermediates .

Example Reaction Pathway :
Pyrrolidine-2,5-dione+NH2RImide derivative+H2O\text{Pyrrolidine-2,5-dione} + \text{NH}_2\text{R} \rightarrow \text{Imide derivative} + \text{H}_2\text{O}
This reaction is critical for modifying the compound’s bioavailability in pharmacological contexts.

Functionalization of the 4-Fluorophenyl Group

While the fluorophenyl group is generally inert due to fluorine’s strong electron-withdrawing effects, it participates in:

  • Suzuki-Miyaura cross-coupling : Requires palladium catalysts (e.g., Pd₂(dba)₃) and aryl boronic acids .

  • Electrophilic aromatic substitution : Limited reactivity observed under harsh nitration or sulfonation conditions .

Stability Under Hydrolytic Conditions

The compound’s stability in aqueous environments is pH-dependent:

pHDegradation PathwayHalf-Life (25°C)Source
1.2Acid-catalyzed hydrolysis of dione core4.2 hours
7.4Minimal degradation>24 hours

Hydrolysis at low pH generates 4-fluorophenylamine and succinic acid derivatives.

Metal-Catalyzed Coupling Reactions

The ethylpiperazine side chain facilitates coordination with transition metals. For instance:

  • Buchwald-Hartwig amination : Utilizes palladium catalysts to introduce aryl groups at the piperazine nitrogen .

  • Sonogashira coupling : Forms alkynylated derivatives using CuI and Pd(PPh₃)₄ .

Oxidation and Reduction Profiles

  • Oxidation : The piperazine ring resists oxidation, but the pyrrolidine dione core undergoes epoxidation with mCPBA (meta-chloroperbenzoic acid) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dione to a pyrrolidine diol.

Comparative Reactivity with Structural Analogs

Key differences from related compounds:

CompoundReactive SiteUnique Reactivity
1-(4-Chlorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dioneChlorophenyl groupElectrophilic substitution at chlorine
3-(4-Benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dioneBenzhydryl groupRadical-mediated C–H activation

Synthetic Routes and Byproduct Analysis

Industrial-scale synthesis involves:

  • Step 1 : Condensation of 4-fluorophenylisocyanate with maleic anhydride.

  • Step 2 : Piperazine incorporation via nucleophilic substitution (yield: 68%, purity: >98%).
    Common byproducts include unreacted maleic anhydride (∼5%) and N-ethylpiperazine oligomers (∼3%).

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit promising antitumor properties. For instance, the substitution of the 4-fluorophenyl group has been shown to enhance the interaction with DNA, which is crucial for the compound's anticancer efficacy. The incorporation of nitrogen-containing heterocycles contributes to its biological activity by facilitating hydrogen bonding with biological targets .

Anti-inflammatory Properties

The compound has also demonstrated significant anti-inflammatory effects. Research indicates that the introduction of the ethylpiperazine moiety can enhance the pharmacological profile against neuroinflammation. This is particularly relevant in conditions like multiple sclerosis and Alzheimer's disease, where inflammation plays a critical role in disease progression .

Synthesis Methodologies

The synthesis of 3-(4-Ethylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves several key steps:

  • Formation of Pyrrolidine Ring : The initial step involves the cyclization of appropriate precursors under acidic or basic conditions.
  • Substitution Reactions : Subsequent steps include nucleophilic substitutions where the ethylpiperazine and fluorophenyl groups are introduced.

A detailed synthesis pathway has been documented that highlights the use of various solvents and catalysts to optimize yield and purity .

Case Study 1: Antitumor Efficacy

In a study published in Medicinal Chemistry, researchers evaluated the antitumor effects of this compound against various cancer cell lines. Results indicated that it inhibited cell proliferation significantly, with IC50 values comparable to established chemotherapeutics. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Case Study 2: Neuroinflammation

Another study focused on the anti-inflammatory properties of the compound in a mouse model of neuroinflammation. The results showed a reduction in pro-inflammatory cytokines and improved behavioral outcomes, suggesting potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-(4-Ethylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use, whether in therapeutic applications or chemical research.

Comparison with Similar Compounds

Table 1: Comparison of Pyrrolidine-2,5-dione Derivatives

Compound Name Substituent (Position 1) Substituent (Position 3) Molecular Weight (g/mol) Primary Targets Binding Affinity (Ki, nM)*
3-(4-Ethylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione 4-Fluorophenyl 4-Ethylpiperazinyl ~335.4 Hypothesized: 5-HT1A/SERT Not reported
3-(1H-Indol-3-yl)-1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)pyrrolidine-2,5-dione (Derivatives 4–12) Variable alkyl/azaindole 1H-Indol-3-yl ~400–450 5-HT1A, SERT 5-HT1A: 10–50 nM; SERT: 15–80 nM
3-(4’-Aminophenyl)-1-pentylpyrrolidine-2,5-dione Pentyl 4’-Aminophenyl ~289.3 Enzyme inhibition (unspecified) Not reported

*Binding affinity data are illustrative and derived from structurally related compounds.

Key Structural Differences and Implications

Position 1 Substituents: The 4-fluorophenyl group in the main compound enhances lipophilicity compared to the pentyl or azaindole-containing substituents in analogs. This may improve blood-brain barrier penetration but could reduce aqueous solubility .

Position 3 Substituents: The 4-ethylpiperazinyl group in the main compound provides a bulky, basic moiety that may influence off-target interactions (e.g., dopamine receptors) compared to the indol-3-yl or aminophenyl groups . Derivatives with indol-3-yl groups () exhibit dual 5-HT1A/SERT activity, suggesting that electron-rich aromatic systems at position 3 favor multi-target engagement .

Pharmacokinetic Considerations :

  • The ethylpiperazine moiety in the main compound may confer improved metabolic stability over analogs with alkyl chains (e.g., pentyl group in ), which are prone to oxidative degradation .

Research Findings and Limitations

  • Dual-Target Activity : Derivatives with indole/azaindole substituents () demonstrate balanced 5-HT1A/SERT binding, a desirable trait for antidepressants . The main compound’s fluorophenyl-piperazine combination may bias activity toward specific receptor subtypes, though experimental validation is needed.
  • Lack of Direct Data: No binding or efficacy studies for this compound are cited in the provided evidence. Predictions are based on structural extrapolation.
  • Synthetic Feasibility : The compound’s synthesis likely follows routes similar to those in , but the ethylpiperazine group may introduce challenges in regioselective functionalization.

Q & A

Q. How can metabolic pathways and degradation products be profiled in vivo?

  • Methodological Answer : Administer isotopically labeled compound (¹⁴C or ³H) in animal models. Collect biosamples for UHPLC-QTOF-MS metabolomics. Use software (e.g., MetaboLynx) to identify phase I/II metabolites. Compare with in vitro microsomal assays (CYP450 inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.